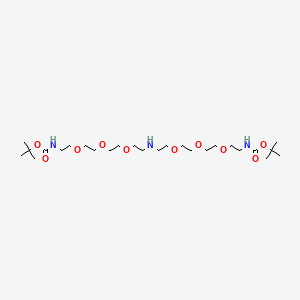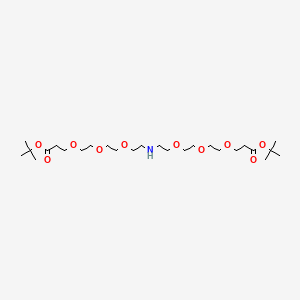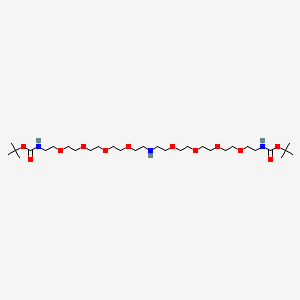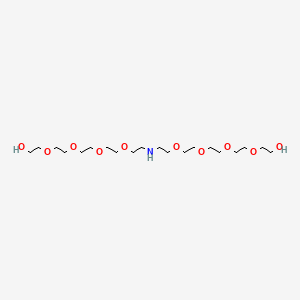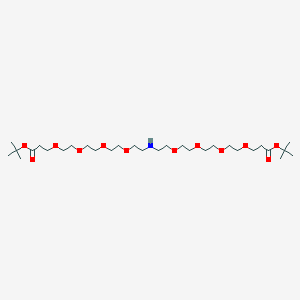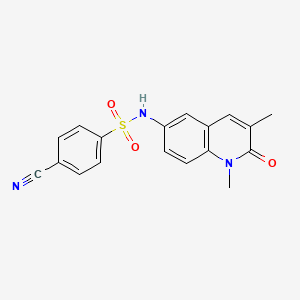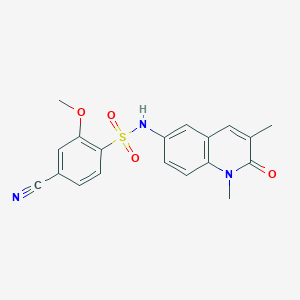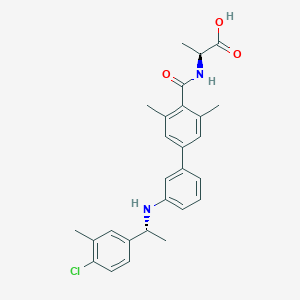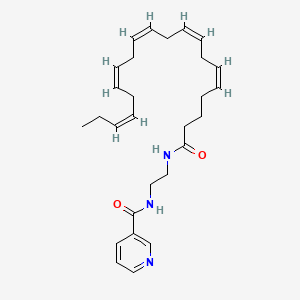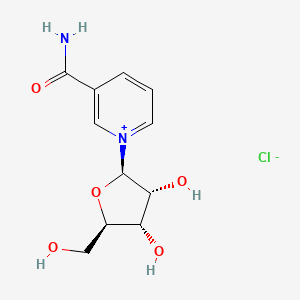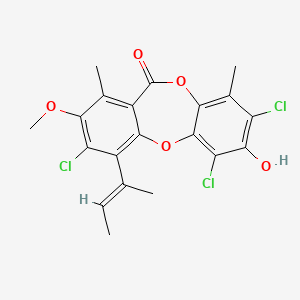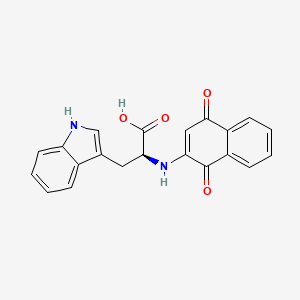
NQTrp
Descripción general
Descripción
Naphthoquinone tryptophan hybrid (NQTrp) is a small molecule scaffold that has shown significant potential in mitigating the aggregation of amyloidogenic proteins and peptides. This compound combines the structural features of naphthoquinone and tryptophan, making it a promising candidate for therapeutic applications, particularly in the treatment of amyloid-associated diseases such as Alzheimer’s disease, Parkinson’s disease, and Type-2 Diabetes mellitus .
Mecanismo De Acción
Target of Action
Naphthoquinone Tryptophan (NQTrp) is a small molecule that has been shown to modulate the aggregation of amyloidogenic proteins and peptides . The primary targets of this compound are the amyloidogenic proteins and peptides involved in various diseases . These proteins and peptides, despite lacking amino acid sequence homology, share a structural correlation among their amyloid assemblies . This compound interacts with these targets to mitigate their aggregation .
Mode of Action
This compound operates by forming hydrogen bonds and hydrophobic interactions, such as π-π stacking, with the vital residues responsible for the initial nucleation of protein/peptide aggregation . This interaction inhibits the process of amyloid formation and disassembles the pre-formed fibrils in a dose-dependent manner .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the aggregation of amyloidogenic proteins and peptides . By interacting with the vital residues of these proteins and peptides, this compound inhibits the process of amyloid formation and disassembles the pre-formed fibrils . This results in a reduction of the net amyloid load .
Pharmacokinetics
It’s known that this compound can generically modulate neuronal and non-neuronal amyloid aggregation both in vitro and in vivo , suggesting that it has suitable bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the aggregation of amyloidogenic proteins and peptides . This leads to a decrease in the net amyloid load, which is beneficial in the context of diseases associated with amyloid formation . Furthermore, this compound has been shown to significantly inhibit the cytotoxic effect of the Aβ 1–42 oligomers, leading to a dose-dependent increase in the viability of Pheochromocytoma cells (PC 12) in culture .
Análisis Bioquímico
Biochemical Properties
NQTrp plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound effectively forms hydrogen bonding and hydrophobic interactions, such as π-π stacking, with the vital residues responsible for the initial nucleation of protein/peptide aggregation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the process of amyloid formation and disassembling the pre-formed fibrils, both in a dose-dependent manner . It also significantly inhibited the cytotoxic effect of the Aβ 1–42 oligomers and rendered a dose-dependent increase in the viability of Pheochromocytoma cells (PC 12) in culture .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound reduces the net amyloid load by inhibiting the process of amyloid formation and disassembling the pre-formed fibrils .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to stabilize the non-toxic early oligomers and inhibit their further growth into toxic species
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthoquinone tryptophan hybrid involves the conjugation of naphthoquinone and tryptophan moieties. The process typically includes the following steps:
Formation of Naphthoquinone Derivative: The naphthoquinone derivative is synthesized through a series of reactions involving the oxidation of naphthalene derivatives.
Coupling with Tryptophan: The naphthoquinone derivative is then coupled with tryptophan using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
While specific industrial production methods for Naphthoquinone tryptophan hybrid are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of naphthoquinone derivatives and their subsequent coupling with tryptophan.
Análisis De Reacciones Químicas
Types of Reactions
Naphthoquinone tryptophan hybrid undergoes various chemical reactions, including:
Oxidation: The naphthoquinone moiety can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the naphthoquinone moiety can yield hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo functionalization to yield a wide range of compounds with potential biological activities .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile scaffold for the development of new molecules with diverse chemical properties.
Biology: It has shown significant potential in modulating protein-protein interactions, particularly in the context of amyloid aggregation.
Medicine: Naphthoquinone tryptophan hybrid is being explored as a therapeutic agent for amyloid-associated diseases.
Comparación Con Compuestos Similares
Naphthoquinone tryptophan hybrid is unique in its ability to combine the structural features of naphthoquinone and tryptophan, making it a potent inhibitor of amyloid aggregation. Similar compounds include:
Benzoquinone derivatives: These compounds also exhibit anti-amyloidogenic properties but may differ in their specific mechanisms of action.
Anthraquinone derivatives: These compounds share structural similarities with naphthoquinone derivatives and have shown potential in inhibiting amyloid aggregation.
Phenanthraquinone derivatives: These compounds are structurally related to naphthoquinone derivatives and exhibit similar biological activities.
Propiedades
IUPAC Name |
(2S)-2-[(1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-19-10-17(20(25)15-7-2-1-6-14(15)19)23-18(21(26)27)9-12-11-22-16-8-4-3-5-13(12)16/h1-8,10-11,18,22-23H,9H2,(H,26,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZUYZXINNHEGM-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717912 | |
| Record name | N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185351-19-3 | |
| Record name | N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185351-19-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is 1,4-naphthoquinon-2-yl-L-tryptophan (NQTrp) and what makes it a promising molecule for treating neurodegenerative diseases?
A1: this compound is a small molecule designed as a potential inhibitor of amyloid formation. [] Amyloid aggregation is a hallmark of several diseases, including Alzheimer's disease (AD) and other tauopathies. This compound shows promise due to its ability to inhibit the aggregation of both amyloid-β (Aβ), a key player in AD, and tau protein, implicated in various tauopathies. [, ] This dual-targeting ability makes this compound unique and potentially valuable for addressing the complex pathology of these diseases.
Q2: How does this compound interact with Aβ and tau, and what are the downstream effects of this interaction?
A2: this compound interacts with Aβ and tau through a combination of hydrogen bonding and hydrophobic interactions, including π-π stacking. [, ] These interactions primarily target the aromatic residues within the aggregation-prone regions of these proteins. [, ] By binding to these critical regions, this compound disrupts the self-assembly process of Aβ and tau, preventing the formation of toxic oligomers and fibrils. [, , ] This inhibition of aggregation has been shown to reduce neurotoxicity and ameliorate disease-related behavioral deficits in model organisms. [, , ]
Q3: Have there been any studies investigating the structure-activity relationship (SAR) of this compound?
A3: Yes, studies have explored how modifications to the this compound structure affect its inhibitory activity. For instance, researchers investigated the impact of methylating specific groups within this compound. [, ] These studies revealed that the anilinic NH, quinonic carbonyls, and the carboxylic acid group of this compound are crucial for its interaction with Aβ through hydrogen bonding. [, ] These findings highlight the importance of specific functional groups in this compound's inhibitory activity and guide the design of more potent derivatives.
Q4: Has this compound shown efficacy in in vivo models of neurodegenerative diseases?
A4: Yes, this compound has demonstrated promising results in animal models. In a transgenic Drosophila model of AD, this compound extended the lifespan of the flies, improved their locomotion, and reduced Aβ accumulation in the brain. [] This study provided compelling evidence for the therapeutic potential of this compound in vivo. Similarly, in a transgenic Drosophila model of tauopathy, this compound reduced hyperphosphorylated tau deposits and improved tauopathy-related behavioral defects. [] These in vivo findings support further investigation of this compound as a potential therapeutic for AD and other tauopathies.
Q5: What are the limitations of current research on this compound and what are the future directions?
A5: While promising, research on this compound is still in its early stages. Further studies are needed to fully elucidate its mechanism of action, optimize its pharmacokinetic properties, and evaluate its safety profile in preclinical models. Future research should also focus on:
- Developing more potent and bioavailable this compound derivatives: Exploring modifications to the this compound scaffold can lead to compounds with improved efficacy and drug-like properties. [, ]
Q6: Can computational chemistry and modeling techniques be used to study this compound?
A6: Yes, computational techniques have been employed to study this compound's interaction with its targets. For example, molecular docking studies helped identify potential binding sites and interactions between this compound and Aβ. [, , ] Additionally, molecular dynamics simulations have provided insights into the dynamic behavior of this compound-Aβ complexes and their stability. [, ] These computational approaches offer valuable tools for understanding this compound's mechanism of action and guiding the design of more effective inhibitors.
Q7: Besides Aβ and tau, does this compound inhibit the aggregation of other amyloidogenic proteins?
A7: Yes, research suggests that this compound's inhibitory effect extends beyond Aβ and tau. Studies have shown that this compound can also inhibit the aggregation of other amyloidogenic proteins, such as PAP f39, a semen amyloid linked to enhanced HIV transmission. [] This broader inhibitory activity of this compound against various amyloidogenic proteins highlights its potential as a valuable scaffold for developing therapeutics for a range of amyloid diseases. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


